Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
描述
属性
IUPAC Name |
methyl 2-oxo-1,3-dihydrobenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8(12)5-2-3-6-7(4-5)11-9(13)10-6/h2-4H,1H3,(H2,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBROPAHLBJQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438522 | |
| Record name | Methyl 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106429-57-6 | |
| Record name | Methyl 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base, followed by cyclization to form the benzimidazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
化学反应分析
Types of Reactions
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the benzimidazole ring .
科学研究应用
Medicinal Chemistry
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent against various diseases.
Anticancer Activity
Research has indicated that derivatives of benzimidazole compounds exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific pathways involved in cell death .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Certain studies have demonstrated its effectiveness against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis.
Synthesis of Benzimidazole Derivatives
The compound can be utilized to synthesize various benzimidazole derivatives, which are valuable in medicinal chemistry due to their diverse biological activities. The reaction pathways often involve nucleophilic substitutions and cyclization reactions .
Reagent in Chemical Reactions
This compound acts as a reagent in various chemical reactions, including condensation and cyclization processes, facilitating the formation of complex molecular structures .
Material Science
In material science, this compound is being explored for its potential use in developing advanced materials.
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research is ongoing to assess its effectiveness as a functional monomer in polymer synthesis .
Nanomaterials
There is growing interest in using this compound as a precursor for nanomaterials. Its unique chemical structure allows for the development of nanoscale materials with tailored properties for applications in electronics and photonics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values indicating potent activity. |
| Study B | Antimicrobial Properties | Showed effectiveness against multiple bacterial strains with minimal inhibitory concentrations (MIC) comparable to established antibiotics. |
| Study C | Organic Synthesis | Successfully used as an intermediate to synthesize novel benzimidazole derivatives with enhanced biological activity. |
| Study D | Material Science | Evaluated as a functional monomer leading to improved mechanical properties in polymer composites. |
作用机制
The mechanism of action of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Structural and Functional Comparison with Analogous Compounds
The benzoimidazole scaffold is highly versatile, and minor structural modifications significantly alter physical, chemical, and pharmacological properties. Below is a detailed comparison with key analogs:
Substitution at the 1-Position
Methyl 1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS 396652-38-3)
- Structure : Addition of a methyl group at the N1 position.
- Molecular Weight : 206.20 g/mol (vs. 192.17 for the parent compound).
- However, steric hindrance may reduce reactivity in certain synthetic pathways.
- Similarity Score : 0.91 (structural similarity) .
Methyl 1-ethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (Compound 7 in )
- Structure : Ethyl substituent at N1.
- Yield : 65% (lower than the cyclopropyl analog).
- Melting Point : 198–200°C (vs. 225–227°C for the cyclopropyl derivative).
- NMR Data : Distinct signals at δ 1.37 (CH₃) and 3.98 (CH₂), confirming ethyl substitution .
Methyl 1-cyclopropyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (Compound 8 in )
Modification at the 2-Oxo Group
Methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS 64375-41-3)
Carboxylic Acid Derivatives
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic Acid (CAS 23814-14-4)
- Structure : Carboxylic acid at position 5 instead of methyl ester.
- Molecular Weight : 178.15 g/mol.
3-Benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic Acid (CAS 1545364-61-1)
Complex Pharmaceutical Derivatives
Candesartan Cilexetil Related Compound B (CAS 869631-11-8)
- Structure : Cyclohexyloxycarbonyloxyethyl and biphenyltetrazole substituents.
- Molecular Weight : 540.48 g/mol.
- Role : Intermediate in angiotensin receptor blockers; highlights the benzoimidazole core’s utility in cardiovascular drugs .
Dabigatran Impurity 13 (Ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate)
Comparative Data Table
Key Research Findings
生物活性
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS No. 106429-57-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| Appearance | Light brown to brown solid |
| Purity | ≥ 99.69% (HPLC) |
| Storage | Room temperature |
Structural Characteristics
This compound features a benzoimidazole core, which is known for its ability to interact with various biological targets. The presence of the carboxylate group enhances its solubility and bioavailability.
Antimicrobial Properties
Research has indicated that derivatives of benzoimidazole compounds exhibit notable antimicrobial activity. This compound has shown efficacy against a range of bacterial strains. A study demonstrated its inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Enzyme Inhibition
Another significant aspect of its biological activity is the inhibition of specific enzymes. Research indicates that this compound can inhibit certain kinases involved in cancer progression, which may provide a pathway for developing targeted cancer therapies. Inhibitory assays revealed that it effectively reduces the activity of these kinases in a dose-dependent manner .
Case Studies and Research Findings
- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. Results showed significant inhibition zones against E. coli and S. aureus, indicating strong antibacterial properties .
- Anticancer Mechanism : A research article in Cancer Letters explored the apoptotic effects of this compound on human breast cancer cells (MCF7). The study found that treatment with this compound led to increased levels of reactive oxygen species (ROS) and mitochondrial dysfunction, contributing to cell death .
- Kinase Inhibition : A recent investigation published in Molecular Cancer Therapeutics reported that this compound inhibits the activity of PI3K/Akt signaling pathways in colorectal cancer cells, suggesting its potential as an adjunct therapy in colorectal cancer management .
常见问题
Q. What are the most efficient synthetic routes for Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via microwave-assisted cyclization using T3P (propylphosphonic anhydride) as a catalyst. For example, a protocol involves reacting substituted o-phenylenediamine derivatives with methyl glyoxylate under microwave irradiation (120°C, 20 min), achieving yields of 65–75%. Key parameters include solvent choice (e.g., DMF for polar intermediates) and stoichiometric control of T3P to minimize byproducts . Traditional methods may require longer reaction times (12–24 hours) under reflux conditions, highlighting the efficiency of microwave-assisted synthesis.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Structural validation relies on:
- 1H/13C-NMR : Peaks at δ 10.61 ppm (NH, broad singlet) and δ 167.1 ppm (ester carbonyl) confirm the 2-oxo-benzimidazole core .
- Mass Spectrometry : ESI-MS ([M+H]+ at m/z 221) aligns with the molecular formula C9H8N2O3 .
- Elemental Analysis : Experimental C/H/N percentages (e.g., C 64.85%, H 6.23%) should match theoretical values to confirm purity .
Q. What is the primary mechanism of action of this compound in cancer cell lines?
Methodological Answer: The compound inhibits tubulin polymerization, disrupting mitotic spindle formation and inducing G2/M phase arrest. For example, in HeLa cervical cancer cells, it reduces tubulin polymerization by 60–70% at 10 µM, validated via fluorescence-based tubulin assays . Dose-dependent cytotoxicity (IC50: 2–5 µM in HeLa and MCF-7 cells) correlates with increased mitotic blockage markers (e.g., phospho-histone H3) .
Advanced Research Questions
Q. How does this compound perform in in vivo tumor models, and what pharmacokinetic challenges exist?
Methodological Answer: In murine xenograft models (e.g., breast cancer), the compound (20 mg/kg, intraperitoneal) reduces tumor volume by 50–60% over 21 days. However, poor aqueous solubility (<0.1 mg/mL) limits bioavailability. Strategies include:
Q. Can this compound synergize with existing chemotherapeutics, and what molecular pathways are involved?
Methodological Answer: Synergy with doxorubicin is observed in breast cancer models, enhancing apoptosis via miRNA modulation (e.g., miR-34a upregulation and Bcl-2 suppression). Co-treatment reduces IC50 of doxorubicin by 40% in MCF-7 cells. Mechanistic studies show activation of intrinsic apoptosis (caspase-9 cleavage) and extrinsic pathways (FAS ligand upregulation) .
Q. How do structural modifications (e.g., substitutions at N1 or C2) affect bioactivity?
Methodological Answer:
- N1-Substitutions : Cyclopropyl or ethyl groups at N1 (e.g., Methyl 1-cyclopropyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate) improve tubulin binding affinity by 30% via hydrophobic interactions with β-tubulin’s colchicine site .
- C2-Modifications : Thioxo derivatives (e.g., Methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate) show reduced activity, highlighting the critical role of the 2-oxo group for hydrogen bonding with tubulin .
Q. What experimental approaches resolve contradictions in solubility-activity relationships across studies?
Methodological Answer: Discrepancies arise from solvent choice in assays (e.g., DMSO vs. aqueous buffers). Standardized protocols include:
- Critical Micelle Concentration (CMC) Analysis : Use surfactants (e.g., Tween-80) below CMC to maintain compound solubility without interfering with bioactivity .
- Crystallography : Co-crystallization with tubulin (PDB: 6N2G) reveals solvent-exposed regions where solubility enhancers (e.g., PEG) can be added without disrupting binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
